Molecular Topology and Hydrogen Bonding Capacity: 3-Pyridyl vs. 4-Pyridyl Isomers
The 3-pyridyl isomer exhibits a distinct hydrogen bond acceptor count (HBA = 5) versus the 4-pyridyl isomer (HBA = 4), reflecting the different electronic environments of the pyridyl nitrogen lone pair [1]. This directly impacts coordination geometry with metal ions and hydrogen-bond-directed crystal engineering, where the meta-substituted pyridyl group provides a unique angular vector compared to the para-substituted analog [1][2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate: 4 (Class-level inference; no experimental data located for the exact comparator. Difference inferred from structural analysis.) |
| Quantified Difference | ΔHBA = +1 (target relative to 4-pyridyl analog) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); structural comparison based on SMILES representation. |
Why This Matters
For procurement in medicinal chemistry campaigns, a higher HBA count coupled with a meta-pyridyl geometry increases the probability of forming specific, directional interactions with protein targets that cannot be replicated by para-substituted isomers.
- [1] PubChem Compound Summary for CID 112707108, Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1427023-96-8 (accessed May 10, 2026). View Source
- [2] PubChem Compound Summary for Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate (structure search). National Center for Biotechnology Information. View Source
